molecular formula C16H14N2O3S B2958731 [5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid CAS No. 446830-86-0

[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid

Cat. No. B2958731
CAS RN: 446830-86-0
M. Wt: 314.36
InChI Key: OKXSNOKDSJHQEG-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a thieno[2,3-d]pyrimidin ring attached to a phenyl ring via an acetic acid linker. The phenyl ring is substituted at the 3 and 4 positions with methyl groups .

Scientific Research Applications

Biological Activities

The compound could potentially exhibit various biological activities. For instance, similar compounds have shown a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .

Antiviral Study

Similar compounds have shown relatively higher antiviral activity against Newcastle disease virus . Further modification of these compounds could potentially lead to the development of new antiviral therapeutics .

Future Directions

The future research directions could involve studying the biological activity of this compound, given that many thieno[2,3-d]pyrimidin derivatives have shown promising biological activities . Further studies could also explore the synthesis of this compound and its derivatives, and their potential applications in medicinal chemistry.

properties

IUPAC Name

2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-9-3-4-11(5-10(9)2)12-7-22-15-14(12)16(21)18(8-17-15)6-13(19)20/h3-5,7-8H,6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXSNOKDSJHQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[5-(3,4-Dimethyl-phenyl)-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-acetic acid

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